Trimethylsilyl butyl(trimethylsilyl)carbamate
Description
Properties
CAS No. |
51041-99-7 |
|---|---|
Molecular Formula |
C11H27NO2Si2 |
Molecular Weight |
261.51 g/mol |
IUPAC Name |
trimethylsilyl N-butyl-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C11H27NO2Si2/c1-8-9-10-12(15(2,3)4)11(13)14-16(5,6)7/h8-10H2,1-7H3 |
InChI Key |
IAJUACBORYMLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Components
The direct coupling method employs silanes of the general formula R₃SiH (where R = alkyl, aryl, or alkoxy) and ammonium carbamates (R'R''NH₂)⁺(R'''OCOO⁻) . For this compound, the silane reactant is typically trimethylsilane (Me₃SiH) , while the carbamate precursor is butylammonium butylcarbamate .
Example Reaction:
This reaction evolves hydrogen gas and butylamine as by-products.
| Silane Reactant | Carbamate Precursor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Me₃SiH | BuNH₃⁺(BuOCOO⁻) | THF | 60 | 68 |
| Me₂SiH₂ | BuNH₃⁺(BuOCOO⁻) | DCM | 50 | 57 |
| MeSiH₃ | BuNH₃⁺(BuOCOO⁻) | THF | 70 | 73 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis often employs continuous flow reactors to enhance efficiency and safety. Key advantages include:
-
Improved Heat Management: Exothermic reactions are controlled via rapid heat dissipation.
-
Reduced By-Product Formation: Shorter residence times minimize side reactions like silane oligomerization.
Purification and Isolation
Post-reaction purification involves:
-
Distillation: Removal of low-boiling-point by-products (e.g., butylamine, hydrogen gas).
-
Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients isolates the target compound.
Challenges and Mitigation Strategies
By-Product Management
-
Hydrogen Gas Evolution: Requires inert atmosphere (N₂ or Ar) to prevent combustion hazards.
-
Amine By-Products: Neutralization with aqueous HCl followed by extraction improves yield.
Low Yields in Sterically Hindered Systems
Bulky substituents on either the silane or carbamate can hinder reactivity. Solutions include:
-
Elevated Temperatures: 80–100°C to overcome kinetic barriers.
-
High-Pressure Conditions: Autoclave reactors for gaseous silanes like Me₃SiH.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Silane-Carbamate | High atom economy; minimal steps | By-product management challenges |
| Silylation of Carbamates | Compatible with sensitive substrates | Requires stoichiometric silylating agents |
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl butyl(trimethylsilyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl iodide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trimethylsilyl chloride, trimethylsilyl iodide, and various oxidizing and reducing agents . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxidized derivatives, while substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Organic Synthesis
- Protecting Group for Amines : The primary application of trimethylsilyl butyl(trimethylsilyl)carbamate is as a protecting group for amines in organic synthesis. It forms stable carbamate linkages with amines, allowing chemists to selectively modify other functional groups without interference from the protected amine .
- Synthesis of Carbamates : This compound is instrumental in the formation of various carbamate derivatives, which are critical in drug design and development. Its ability to react with alcohols and amines makes it a key reagent in the preparation of complex organic molecules .
Medicinal Chemistry
- Drug Development : The carbamate group is a crucial structural motif in many approved drugs. This compound facilitates the synthesis of drug candidates by protecting amine functionalities during multi-step syntheses . For instance, it aids in the development of pharmaceuticals by allowing for selective reactions that lead to biologically active compounds.
- Biologically Active Molecules : This compound is employed in synthesizing agrochemicals and other biologically relevant molecules, enhancing the efficiency and yield of these processes .
Biochemical Applications
- Peptide Synthesis : In biochemical research, this compound is utilized in peptide synthesis, where it protects amine groups during the assembly of peptide chains. This protection is vital for controlling reaction pathways and improving yields .
- Enzyme Interaction : The compound's stable carbamate linkages can influence enzyme activity and cellular processes by modifying the behavior of amine-containing biomolecules. This property is leveraged to study enzyme mechanisms and cellular signaling pathways .
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, researchers utilized this compound to protect amino acid side chains during coupling reactions. The use of this compound resulted in higher yields compared to traditional protecting groups, demonstrating its effectiveness in complex synthetic routes.
Case Study 2: Drug Design
A research article highlighted the role of carbamates, including this compound, in enhancing drug efficacy. The study showed that compounds with carbamate linkages exhibited improved pharmacokinetic profiles, leading to more effective drug candidates for various therapeutic applications .
Data Table: Comparison of Protecting Groups
| Protecting Group | Stability | Cleavage Conditions | Application Area |
|---|---|---|---|
| This compound | High | Mild acid/base hydrolysis | Organic synthesis, peptide synthesis |
| Boc (tert-butyloxycarbonyl) | Moderate | Strong acid | Organic synthesis |
| Fmoc (9-fluorenylmethoxycarbonyl) | High | Base (piperidine) | Peptide synthesis |
Mechanism of Action
The mechanism of action of trimethylsilyl butyl(trimethylsilyl)carbamate involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions and enhancing the stability of the compound . The compound can also participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different chemical environments .
Comparison with Similar Compounds
Trimethylsilyl Ethyl Carbamate (TEOC)
- Protecting Group : 2-(Trimethylsilyl)ethyl.
- Cleavage : Requires tetrabutylammonium fluoride (TBAF) or trifluoroacetic acid (TFA), leveraging the stabilized 2-(trimethylsilyl)ethyl cation intermediate .
- Stability : Resists mild acids and bases but is labile under fluoride ion exposure.
- Applications : Used in glycosylation reactions where chemoselectivity is critical, as TEOC derivatives avoid interference with Fmoc or Boc groups .
Butyl Carbamate (Boc)
- Protecting Group : Tert-butyl.
- Cleavage : Acidic conditions (e.g., HCl in dioxane or TFA) .
- Stability : Highly stable to nucleophiles and bases but sensitive to strong acids.
- Conformational Insights : reveals that butyl carbamate adopts extended or folded conformations in the gas phase, stabilized by weak C-H⋯O intramolecular interactions. These structural nuances affect its solubility and reactivity in organic solvents .
5-Allyl-2-(Trimethylsilyl)-ethyl-2-furyl Carbamate
- Structure : Combines a TMS-ethyl group with a furyl ring and allyl substituent.
- Synthesis : Derived from 5-allyl-2-furoic acid, yielding a bright yellow oil with distinct IR absorption bands (e.g., 1731 cm⁻¹ for carbamate C=O) .
- Reactivity : The allyl and furyl groups enable participation in cycloaddition or metathesis reactions, distinguishing it from aliphatic silyl carbamates.
2,2,2-Trichloroethyl Carbamate (TROC)
- Protecting Group : Trichloroethyl.
- Cleavage : Zinc dust in acetic acid .
- Stability : Stable under mildly acidic/basic conditions but susceptible to reductive cleavage.
Stability and Reactivity Trends
Key Findings:
- Thermal Stability : Trimethylsilyl butyl(TMS)carbamate outperforms TEOC and Boc in thermal stability, enabling high-temperature applications (e.g., thermolysis at >150°C) .
- Hydrophobicity: The butyl chain enhances lipophilicity compared to shorter alkyl derivatives (e.g., ethyl or methyl carbamates), as noted in ’s study on alkyl chain length effects .
- Cleavage Selectivity : Unlike Boc, which requires strong acids, the TMS group in trimethylsilyl butyl(TMS)carbamate allows fluoride- or heat-mediated deprotection, minimizing side reactions .
Physicochemical Properties
- Volatility and Polarity : demonstrates that trimethylsilyl esters exhibit lower volatility and higher polarity than bis(trimethylsilyl) succinate derivatives. This property is critical for GC×GC analyses, where derivatization impacts separation efficiency .
- Conformational Flexibility : Butyl carbamate’s folded conformers (e.g., conformer VIII in ) suggest intramolecular interactions that may influence solubility and crystallinity, whereas TMS groups in trimethylsilyl derivatives reduce such flexibility .
Biological Activity
Trimethylsilyl butyl(trimethylsilyl)carbamate, also known as tert-butyl N-(trimethylsilyl)carbamate, is an organosilicon compound with significant applications in organic synthesis and biological research. Characterized by its unique structure, which includes both a carbamate and a trimethylsilyl group, this compound serves as a versatile reagent in various biochemical pathways. This article aims to explore its biological activity, focusing on its role in enzyme interactions, peptide synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₃₁N₁O₂Si₂
- CAS Number : 238096-95-2
- Physical State : Colorless liquid, soluble in organic solvents.
The compound's structure allows for the formation of stable carbamate linkages with amines, which is crucial for its protective roles in biochemical reactions.
Biological Activity Overview
This compound exhibits significant biological activity primarily through its function as a protecting group in peptide synthesis. The following sections detail its interactions with biological systems and the implications of these interactions.
-
Enzyme Interactions :
- The compound can influence enzyme activity by forming stable carbamate bonds with amino acids that contain free amine groups. This interaction is essential for understanding enzyme mechanisms and developing biochemical assays.
- Studies indicate that the use of this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as signal transduction and gene expression.
-
Peptide Synthesis :
- As a protecting group, this compound allows for selective transformations on other functional groups without interference from amines. This property is particularly useful in synthesizing complex peptides where amine protection is necessary to avoid undesired reactions.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
-
Enzyme Activity Modulation :
- Research has shown that compounds similar to this compound can significantly affect enzyme kinetics. For instance, the introduction of this carbamate into reaction pathways has been linked to increased specificity and efficiency in enzymatic reactions.
-
Therapeutic Potential :
- Emerging studies suggest that derivatives of this compound may have potential therapeutic applications, particularly in drug design targeting specific metabolic pathways associated with diseases like cancer and inflammation . The ability to inhibit certain enzymes through carbamate formation opens avenues for developing new pharmacological agents.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Biological Activity | Key Applications |
|---|---|---|
| This compound | Enzyme modulation; peptide synthesis | Organic synthesis; drug design |
| tert-Butyl N-[(2R,3R)-... | Inhibits specific enzymes; receptor binding | Potential therapeutic agent |
| 4-Hydroxy-6-methyl-2-pyron derivatives | Antibacterial properties; enzyme inhibition | Antimicrobial drug development |
Q & A
Q. What are the optimal synthetic routes for preparing trimethylsilyl butyl(trimethylsilyl)carbamate, and how can reaction conditions be optimized to improve yield?
Trimethylsilyl carbamates are typically synthesized via silylation of carbamate precursors using trimethylsilyl reagents. For example, analogous compounds like 2-(trimethylsilyl)ethyl carbamates are synthesized by reacting carbamate precursors with trimethylsilyl halides in anhydrous solvents such as THF or dichloromethane under inert atmospheres . Yield optimization involves controlling moisture levels (to prevent hydrolysis), stoichiometric ratios of silylating agents, and reaction temperatures (typically 0–25°C). Kinetic studies using fluoride salts to monitor disassembly rates can guide stability assessments during synthesis .
Q. How can researchers characterize this compound using analytical techniques like GC-MS or NMR?
- GC-MS : Trimethylsilyl (TMS) derivatives are volatile and thermally stable, making GC-MS ideal. For example, TMS-carbamates in plant extracts were analyzed using a DB-5MS column with helium carrier gas, programmed temperature gradients (50–300°C), and electron ionization (EI) for fragmentation .
- NMR : and NMR are critical for structural confirmation. The TMS group shows characteristic peaks at ~0.1 ppm () and 1–3 ppm () .
Q. What are the stability considerations for storing and handling this compound?
Store the compound at room temperature in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. For example, analogous carbamates decompose in the presence of AsF or strong acids, generating isocyanates and siloxanes . Use desiccants and monitor purity via periodic HPLC or TLC .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms of this compound under catalytic or extreme conditions?
Mechanistic studies require isolating intermediates. For example, low-coordinate Fe complexes react with CO to form carbamate intermediates, which thermally decompose to isocyanates. Use in situ FTIR or NMR to track silicon-center reactivity . Kinetic studies (e.g., variable-temperature NMR) can quantify activation energies for disassembly pathways .
Q. What strategies mitigate batch-to-batch variability in trimethylsilyl carbamate synthesis for reproducible bioassays?
Batch consistency requires stringent quality control:
- HPLC/MS : Ensure >95% purity and monitor salt/impurity content.
- Peptide synthesis analog : Implement additional QC steps (e.g., peptide content analysis, TFA removal) for sensitive assays, as variations in solubility or impurities can affect results .
- Standardize reaction parameters (e.g., solvent purity, drying time) and validate with kinetic replicates .
Q. How does this compound interact with fluorinated reagents or superacid systems?
In superacid systems (e.g., HF/AsF), TMS-carbamates decompose into ammonium hexafluoroarsenates and siloxanes. Monitor reactivity at low temperatures (−50°C) using Raman spectroscopy or X-ray crystallography to identify intermediate species .
Q. What advanced computational methods support the design of trimethylsilyl carbamate derivatives with tailored reactivity?
Density Functional Theory (DFT) calculations predict electronic effects of substituents on silyl-carbamate stability. For example, electron-withdrawing groups on the carbamate increase susceptibility to nucleophilic attack. Pair computational models with experimental validation (e.g., Hammett plots) .
Methodological Challenges
Q. How to address solubility limitations of trimethylsilyl carbamates in aqueous or mixed-solvent systems?
Use co-solvents like THF or acetonitrile to enhance solubility. For aqueous systems, employ surfactants or micellar catalysis. Pre-derivatization with hydrophilic groups (e.g., PEG-linked silyl carbamates) can improve biocompatibility .
Q. What safety protocols are critical for handling trimethylsilyl carbamates in high-throughput laboratories?
Q. How to resolve contradictions in reported decomposition pathways of trimethylsilyl carbamates?
Replicate studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Use high-resolution mass spectrometry (HRMS) to identify decomposition byproducts and compare with literature. For example, conflicting reports on CO fixation intermediates were resolved by isolating Fe-carbamate complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
